

Advanced Spectroscopic Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine

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Compound of Interest

Compound Name: 2-(Aminomethyl)-6-methylpyrimidin-4-ol

CAS No.: 5993-95-3

Cat. No.: B1449764

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Technical Guide for Pharmaceutical & Structural Analysis

Part 1: Executive Summary & Molecular Identity[1]

2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5) is a critical heterocyclic intermediate used in the synthesis of antiviral agents (e.g., Ritonavir analogs), kinase inhibitors, and functionalized supramolecular materials.[1]

While the IUPAC name implies an enol ("-hydroxy") structure, spectroscopic evidence confirms that this molecule exists predominantly as the keto-tautomer (2-amino-6-methylpyrimidin-4(3H)-one) in both the solid state and polar solutions.[1] This distinction is the single most important factor in interpreting its analytical data. Failure to account for this tautomerism leads to misidentification of IR carbonyl bands and NMR proton assignments.

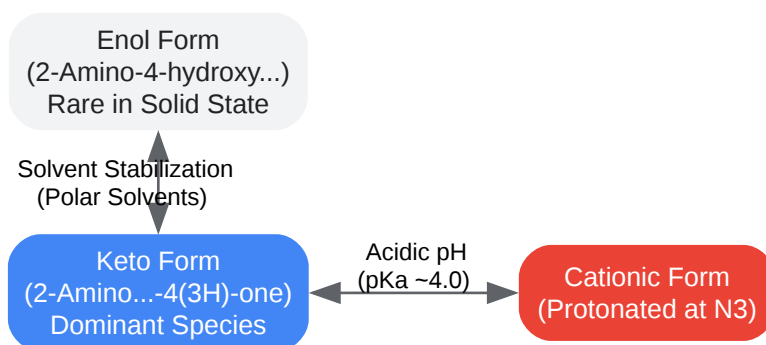
Property	Data
Common Names	6-Methylisocytosine; 2-Amino-6-methylpyrimidin-4(3H)-one
Molecular Formula	C ₅ H ₇ N ₃ O
Molecular Weight	125.13 g/mol
Dominant Tautomer	Keto-amine (4-oxo form)
pKa Values	~4.0 (N3 protonation), ~9-10 (deprotonation)

Part 2: The Tautomeric Equilibrium (The Spectroscopic Core)[1]

The spectroscopic signature of 6-methylisocytosine is defined by the equilibrium between the Lactim (Enol) and Lactam (Keto) forms. In the gas phase, the enol form may persist, but in the solid state and solution (DMSO, H₂O), the lactam form is energetically favored due to resonance stabilization and hydrogen bonding capability.[2]

Tautomer Visualization

The following diagram illustrates the proton transfer mechanism that dictates the spectral output.



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Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar environments, critical for interpreting C=O signals.[2]

Part 3: Vibrational Spectroscopy (IR & Raman)[1][3]

Infrared spectroscopy provides the "smoking gun" for the keto tautomer.[2] If the molecule were purely the "4-hydroxy" form, one would expect a broad O-H stretch and aromatic C-N/C=N bands.[2] Instead, the spectrum is dominated by amide-like features.[2][1]

Key Diagnostic Bands[2]

Frequency (cm ⁻¹)	Assignment	Mechanistic Insight
3300 – 3100	$\nu(\text{NH}_2)$ & $\nu(\text{N-H})$	Broad, intense bands indicating strong intermolecular H-bonding networks (dimer formation).[1]
~1640 – 1680	$\nu(\text{C=O})$	Critical Identifier: The presence of this carbonyl stretch confirms the Keto (Lactam) structure. An enol form would lack this intense band.[2][1]
1610 – 1620	$\delta(\text{NH}_2)$	Scissoring mode of the exocyclic amine. Often overlaps with ring C=C/C=N stretches.[2][1]
~1250	$\nu(\text{C-N})$	Ring breathing modes coupled with C-N stretching.

Experimental Protocol: Solid-State FTIR

- Sample Prep: Grind 2 mg of analyte with 200 mg dry KBr. Press into a transparent pellet to minimize scattering.[2][1]
- Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
- Validation: Look for the "Amide I" equivalent peak at ~1650 cm⁻¹. [2] Absence of this peak suggests sample degradation or incorrect synthesis (e.g., O-alkylation).[1]

Part 4: NMR Spectroscopy (H & C)

NMR analysis requires careful solvent selection.[2][1] DMSO-d₆ is the gold standard as it slows proton exchange, allowing observation of the labile N-H and NH₂ protons.[2] In D₂O, these signals disappear.[2]

H NMR Assignments (DMSO-d₆, 400 MHz)

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Logic
10.5 – 11.0	Broad Singlet	1H	N3-H	The ring nitrogen proton.[1] Its high chemical shift is characteristic of a lactam proton involved in H-bonding.[1]
6.2 – 6.8	Broad Singlet	2H	-NH ₂	Exocyclic amine. [1] Broadening occurs due to quadrupole relaxation of ¹⁴ N and rotation barriers.
5.4 – 5.6	Singlet	1H	C5-H	The vinylic proton on the pyrimidine ring. Highly shielded due to electron density from the adjacent amino and keto groups. [2]
2.0 – 2.1	Singlet	3H	-CH ₃	Methyl group at C6.[1] Shows no coupling (singlet).

C NMR Assignments

- ~165 ppm (C4): Carbonyl carbon. Confirms the oxidized state.[2]
- ~155 ppm (C2): Guanidine-like carbon (between two nitrogens).[1]

- ~160 ppm (C6): Methyl-substituted ring carbon.[1]
- ~95-100 ppm (C5): The most shielded ring carbon, alpha to the ketone.[2]
- ~20-24 ppm (CH₃): Methyl carbon.[1]

Self-Validating Protocol:

- Test: Add 1 drop of D₂O to the DMSO-d₆ tube.[1]
- Result: The signals at ~10.8 ppm and ~6.5 ppm must vanish.[2] If they remain, they are impurities (non-exchangeable).[2]

Part 5: UV-Vis Spectroscopy & Electronic Transitions[2]

The UV absorption profile is pH-dependent due to the protonation of the ring nitrogen (N3) or deprotonation of the amine/amide.

- Neutral (pH 7):

~260 nm (π
 π^* transition of the pyrimidine ring).[2]
- Acidic (pH < 3):

shifts slightly (bathochromic or hypsochromic depending on solvent) due to cation formation at N3.[2]
- Basic (pH > 10): Formation of the anion causes a red shift due to increased conjugation.

Workflow for pKa Determination:

- Prepare 10 μ M stock solution in water.[2][1]
- Titrate with HCl and NaOH, recording spectra from 200–400 nm.

- Plot Absorbance at 260 nm vs. pH.[2][1] The inflection point yields the pKa (approx 4.0 for the cation

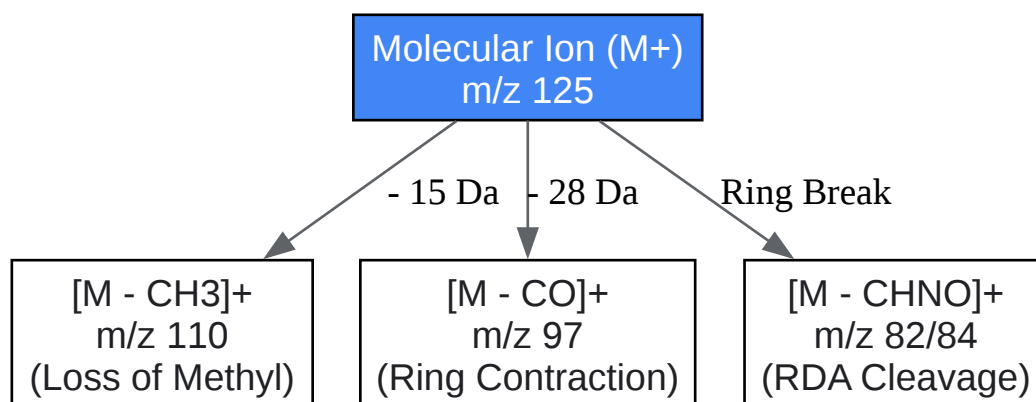
neutral transition).[2]

Part 6: Mass Spectrometry (Fragmentation Pathways)[1]

Mass spectrometry (ESI or EI) confirms the molecular weight (125 Da) and provides structural fingerprints.

Fragmentation Logic (EI, 70 eV)

The molecular ion (M^+ , m/z 125) is prominent.[2] The fragmentation follows a Retro-Diel-Alder (RDA) mechanism typical of pyrimidines, or loss of small stable neutrals.[1]



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.[1]

- m/z 125: Base peak (often) or strong parent ion.[2]
- m/z 97: Loss of CO (28 Da) from the carbonyl moiety, confirming the keto structure.[2]
- m/z 84: Loss of the acetonitrile fragment or similar ring cleavage.[2]
- m/z 43: Acetyl cation or fragment from the methyl-substituted end.[1]

Part 7: Applications in Drug Development

In pharmaceutical workflows, 6-methylisocytosine is analyzed as:

- Starting Material: Purity must be >98% by HPLC (254 nm).
- Impurity: It can be a degradation product of pyrimidine-based drugs.[1]
- Genotoxic Impurity Screening: Because it resembles DNA bases (isocytosine), it may have mutagenic potential.[2] High-sensitivity LC-MS/MS methods (MRM mode) are used to detect it at ppm levels in final drug substances.[1]

Quality Control Check:

- HPLC Method: C18 Column, Phosphate Buffer (pH 3.[2]0) / Methanol gradient.
- Retention: It is polar and elutes early.[1] Ion-pairing agents (e.g., octanesulfonic acid) may be required for retention.[1]

References

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